An In-depth Technical Guide to the Core Chemical Properties and Structure of sec-Butoxide
An In-depth Technical Guide to the Core Chemical Properties and Structure of sec-Butoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of the sec-butoxide anion and its prominent metal complexes. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize sec-butoxide compounds in synthesis and materials science.
Introduction to sec-Butoxide
The sec-butoxide anion, with the chemical formula C₄H₉O⁻, is the conjugate base of sec-butanol. It is a sterically hindered alkoxide that finds significant use in organic synthesis as a non-nucleophilic base. Its salts, particularly those of alkali metals and aluminum, are common reagents in various chemical transformations. This guide will focus on the fundamental properties of the sec-butoxide anion and provide a detailed examination of its most commercially significant derivative, aluminum tri-sec-butoxide, along with comparative data for other common salts.
Chemical Structure
The structure of the sec-butoxide anion is characterized by a central carbon atom bonded to a methyl group, an ethyl group, a hydrogen atom, and an oxygen atom bearing a negative charge. The chiral center at the second carbon atom means that sec-butoxide exists as two enantiomers, (R)- and (S)-sec-butoxide. Commercial sec-butoxide reagents are typically sold as a racemic mixture.
The bonding in metal sec-butoxides is highly dependent on the metal cation. For alkali metals like lithium, sodium, and potassium, the bond is predominantly ionic. In contrast, with metals like aluminum, the aluminum-oxygen bond exhibits significant covalent character.
Below is a diagram illustrating the chemical structure of the sec-butoxide anion.
Aluminum tri-sec-butoxide typically exists as a dimer or higher oligomers, where the aluminum atoms achieve a higher coordination number through bridging sec-butoxide groups. This oligomerization significantly influences its reactivity and physical properties.
Physical and Chemical Properties
The physical and chemical properties of sec-butoxide compounds are largely dictated by the associated metal cation. Aluminum tri-sec-butoxide is a viscous, colorless to pale yellow liquid that is sensitive to moisture and air.[1] The alkali metal sec-butoxides are typically solids.
Quantitative Data
The following tables summarize the key physical and chemical properties of aluminum tri-sec-butoxide and other common metal sec-butoxides.
Table 1: General Properties of Aluminum Tri-sec-butoxide
| Property | Value | References |
| Chemical Formula | C₁₂H₂₇AlO₃ | [2] |
| Molecular Weight | 246.32 g/mol | [2] |
| Appearance | Viscous, colorless to light yellow liquid | [1][3] |
| Odor | Alcohol-like | [4] |
| CAS Number | 2269-22-9 | [2] |
Table 2: Physical Properties of Aluminum Tri-sec-butoxide
| Property | Value | References |
| Boiling Point | 200-206 °C at 30 mmHg | [2] |
| Density | 0.967 g/mL at 25 °C | [2] |
| Flash Point | 26 °C | [4] |
| Refractive Index | 1.4380 to 1.4400 (20 °C, 589 nm) | [3][5] |
| Solubility | Soluble in ethanol, isopropanol, and toluene. Decomposes in water. | [4] |
Table 3: Comparative Properties of Common Metal sec-Butoxides
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Physical State |
| Lithium sec-butoxide | C₄H₉LiO | 80.05 | Solid |
| Sodium sec-butoxide | C₄H₉NaO | 96.09 | Solid |
| Potassium sec-butoxide | C₄H₉KO | 112.21 | Solid |
Reactivity and Applications
Aluminum tri-sec-butoxide is a versatile reagent in organic synthesis, primarily utilized as a catalyst in reactions such as the Meerwein-Ponndorf-Verley (MPV) reduction and the Tishchenko reaction.[6][7][8][9][10][11][12] It also serves as a precursor for the synthesis of aluminum-based materials.[1]
Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide, typically aluminum isopropoxide or aluminum tri-sec-butoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol.[6][7] The reaction is highly selective for the carbonyl group, leaving other functional groups such as double bonds, esters, and nitro groups intact.
The mechanism involves the coordination of the carbonyl oxygen to the aluminum center, followed by a hydride transfer from the alkoxide ligand to the carbonyl carbon via a six-membered transition state.
Tishchenko Reaction
The Tishchenko reaction involves the disproportionation of two equivalents of an aldehyde to form an ester, catalyzed by an aluminum alkoxide.[8][9][10][11][12] The reaction proceeds through the formation of a hemiacetal intermediate, followed by an intramolecular hydride shift.
Experimental Protocols
Synthesis of Aluminum Tri-sec-butoxide
A common laboratory-scale synthesis of aluminum tri-sec-butoxide involves the direct reaction of aluminum metal with sec-butanol.[1][4][13][14]
Materials:
-
Aluminum turnings or powder
-
Anhydrous sec-butanol
-
A catalytic amount of mercuric chloride or iodine
-
Anhydrous solvent (e.g., toluene or xylene)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, a flask is charged with aluminum metal and the anhydrous solvent.
-
A catalytic amount of the activator (mercuric chloride or iodine) is added.
-
Anhydrous sec-butanol is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux to initiate the reaction, which is evidenced by the evolution of hydrogen gas.
-
After the reaction is complete (cessation of hydrogen evolution), the mixture is filtered to remove any unreacted aluminum.
-
The solvent and any excess sec-butanol are removed under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation.
Determination of Physical Properties
Due to the air and moisture sensitivity of aluminum tri-sec-butoxide, specialized techniques are required for the accurate determination of its physical properties.
The boiling point of air-sensitive compounds is determined under reduced pressure using a vacuum distillation setup. The OECD 103 guideline provides a framework for boiling point determination.[15] The temperature is measured at a specific pressure, and the Clausius-Clapeyron equation can be used to estimate the boiling point at other pressures. Standard test methods like ASTM D1120 can be adapted for this purpose.[16]
Procedure Outline:
-
The apparatus is assembled for vacuum distillation and thoroughly dried and purged with an inert gas.
-
The sample is introduced into the distillation flask under an inert atmosphere.
-
The system is evacuated to the desired pressure.
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.
The density of viscous and air-sensitive liquids can be measured using a digital density meter, following a modified procedure based on ASTM D4052.[17][18][19][20][21] The sample must be handled under an inert atmosphere to prevent reaction with air and moisture.
Procedure Outline:
-
The density meter is calibrated with a standard of known density.
-
The sample is drawn into a gas-tight syringe under an inert atmosphere.
-
The sample is injected into the measuring cell of the density meter, ensuring no air bubbles are introduced.
-
The instrument measures the oscillation frequency of a U-tube containing the sample, from which the density is calculated.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of sec-butoxide compounds.
Infrared (IR) Spectroscopy
The FTIR spectrum of aluminum tri-sec-butoxide shows characteristic absorption bands for the Al-O and C-O stretching vibrations. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the formation of the alkoxide and the absence of hydrolysis.[3][5][22][23][24][25]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the sec-butoxide ligand.[14][26] The chemical shifts and coupling patterns are consistent with the presence of methyl, ethyl, and methine protons. ²⁷Al NMR can provide information about the coordination environment of the aluminum center.[14]
Safety and Handling
Metal sec-butoxides, particularly aluminum tri-sec-butoxide, are flammable and react vigorously with water.[4] They are also corrosive and can cause severe skin and eye burns. Handling should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Appropriate personal protective equipment, including safety goggles, flame-resistant lab coat, and gloves, must be worn.
In case of a spill, the material should be absorbed with an inert, dry material and disposed of as hazardous waste. Fire extinguishers suitable for chemical fires (e.g., dry powder) should be readily available.
This guide provides a foundational understanding of the chemical properties and structure of sec-butoxide and its derivatives. For more specific applications and detailed analytical procedures, consulting the primary literature and relevant safety data sheets is strongly recommended.
References
- 1. Page loading... [guidechem.com]
- 2. 三仲丁氧基铝 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Aluminum tri-sec-butoxide, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Aluminium-sec-butanolat – Wikipedia [de.wikipedia.org]
- 5. assets.qa.thermofisher.com [assets.qa.thermofisher.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - NL [thermofisher.com]
- 8. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Tishchenko Reaction [organic-chemistry.org]
- 11. Tischenko reaction Notes | Physics Wallah [pw.live]
- 12. organicreactions.org [organicreactions.org]
- 13. Page loading... [wap.guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. lcslaboratory.com [lcslaboratory.com]
- 16. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]
- 17. store.astm.org [store.astm.org]
- 18. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 19. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 20. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 21. store.astm.org [store.astm.org]
- 22. researchgate.net [researchgate.net]
- 23. Aluminum tri-sec-butoxide | C12H27AlO3 | CID 16685157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Aluminium tri-sec-butoxide(2269-22-9) IR Spectrum [chemicalbook.com]
- 25. researchgate.net [researchgate.net]
- 26. Aluminium tri-sec-butoxide(2269-22-9) 13C NMR [m.chemicalbook.com]
